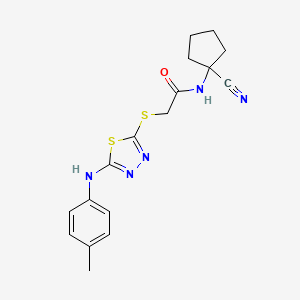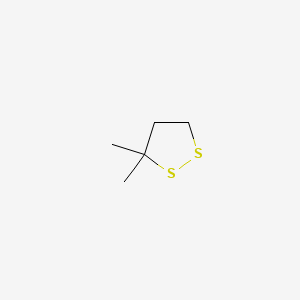![molecular formula C19H19N3O2S B15280866 N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea is a synthetic organic compound belonging to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with an ethylphenyl group and a propionylthiourea moiety. Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation using ethylbenzene and a suitable catalyst such as aluminum chloride.
Introduction of Propionylthiourea Moiety: The final step involves the reaction of the benzoxazole derivative with propionyl isothiocyanate to form the desired thiourea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques such as recrystallization and chromatography.
化学反应分析
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
科学研究应用
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea can be compared with other benzoxazole derivatives, such as:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound has a nitrobenzamide group instead of the propionylthiourea moiety, leading to different chemical and biological properties.
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide: This compound lacks the thiourea group, which may affect its reactivity and biological activity.
The uniqueness of N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]-N’-propionylthiourea lies in its specific substitution pattern and the presence of the propionylthiourea moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-[[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-12-5-7-13(8-6-12)18-21-15-10-9-14(11-16(15)24-18)20-19(25)22-17(23)4-2/h5-11H,3-4H2,1-2H3,(H2,20,22,23,25) |
InChI 键 |
MFNITOKODSKTLK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=S)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15280833.png)
![5-(benzyloxy)-2-{[2-(2,4-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-4H-pyran-4-one](/img/structure/B15280841.png)
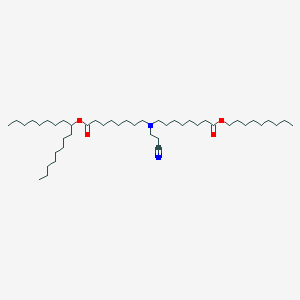
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
![2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B15280860.png)
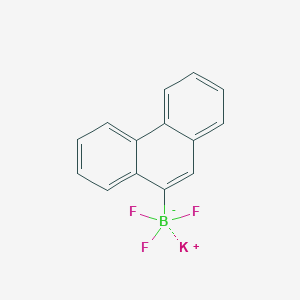
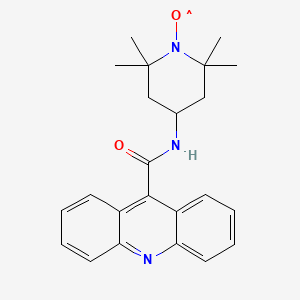
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
